Cas no 904086-08-4 (3-Methyl-1H-indazol-5-ol)

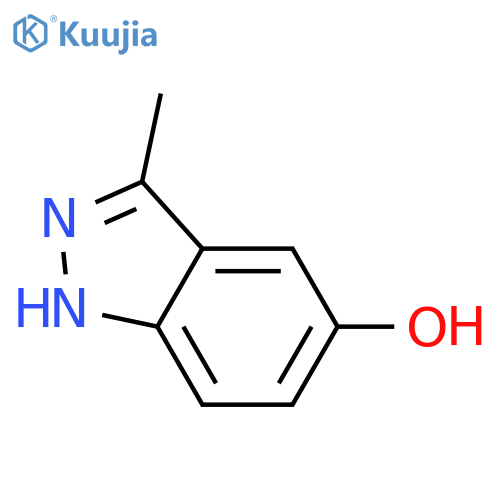

3-Methyl-1H-indazol-5-ol structure

商品名:3-Methyl-1H-indazol-5-ol

3-Methyl-1H-indazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-1H-indazol-5-ol

- 1H-INDAZOL-5-OL, 3-METHYL-

- 3-methyl-2H-indazol-5-ol

- SCHEMBL23062796

- MB06597

- 3-METHYL-5-HYDROXY-1H-INDAZOLE

- MFCD08705813

- DB-030979

- AKOS006291043

- AC-5195

- 3-Methyl-1H-Indazole-5-Ol

- CS-0319148

- DTXSID90670312

- 904086-08-4

-

- MDL: MFCD08705813

- インチ: 1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)

- InChIKey: KFJXASDLOGNCHS-UHFFFAOYSA-N

- ほほえんだ: OC1C=C2C(NN=C2C)=CC=1

計算された属性

- せいみつぶんしりょう: 148.06400

- どういたいしつりょう: 148.064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 48.9A^2

じっけんとくせい

- 密度みつど: 1.349

- ふってん: 366.002 °C at 760 mmHg

- フラッシュポイント: 175.152 °C

- 屈折率: 1.719

- PSA: 48.91000

- LogP: 1.57690

3-Methyl-1H-indazol-5-ol セキュリティ情報

3-Methyl-1H-indazol-5-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methyl-1H-indazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D504570-5g |

3-Methyl-1H-indazol-5-ol |

904086-08-4 | 97% | 5g |

$1520 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4180-500MG |

3-methyl-1H-indazol-5-ol |

904086-08-4 | 95% | 500MG |

¥ 3,062.00 | 2023-04-13 | |

| Chemenu | CM128505-1g |

3-methyl-1H-indazol-5-ol |

904086-08-4 | 95% | 1g |

$824 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4180-1G |

3-methyl-1H-indazol-5-ol |

904086-08-4 | 95% | 1g |

¥ 4,587.00 | 2023-04-13 | |

| Parkway Scientific | VI-160-1g |

3-Methyl-1H-indazol-5-ol |

904086-08-4 | > 95% | 1g |

$350 | 2024-05-21 | |

| Alichem | A269002493-5g |

3-Methyl-1H-indazol-5-ol |

904086-08-4 | 95% | 5g |

$2485.60 | 2023-08-31 | |

| Aaron | AR00GZ2M-1g |

3-Methyl-1H-indazol-5-ol |

904086-08-4 | 98% | 1g |

$728.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389818-250mg |

3-Methyl-2H-indazol-5-ol |

904086-08-4 | 98+% | 250mg |

¥2056.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389818-1g |

3-Methyl-2H-indazol-5-ol |

904086-08-4 | 98+% | 1g |

¥5504.00 | 2024-04-26 | |

| A2B Chem LLC | AH90850-250mg |

3-Methyl-1h-indazol-5-ol |

904086-08-4 | 98% | 250mg |

$225.00 | 2024-05-20 |

3-Methyl-1H-indazol-5-ol 関連文献

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

904086-08-4 (3-Methyl-1H-indazol-5-ol) 関連製品

- 201286-99-9(6-Hydroxy-3-methylindazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:904086-08-4)3-Methyl-1H-indazol-5-ol

清らかである:99%/99%

はかる:250mg/1g

価格 ($):253.0/680.0